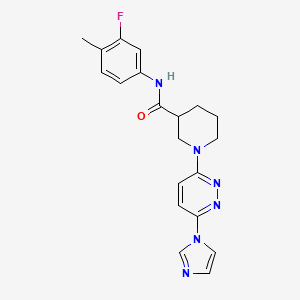

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-14-4-5-16(11-17(14)21)23-20(28)15-3-2-9-26(12-15)18-6-7-19(25-24-18)27-10-8-22-13-27/h4-8,10-11,13,15H,2-3,9,12H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METUCIJUTLEXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyridazine and piperidine rings. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and advanced purification methods to ensure the compound meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been studied for potential therapeutic uses.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole and pyridazine rings can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

Heterocyclic Core Impact :

- Pyridazine (target compound) vs. pyrimidine (Compound A): Pyrimidines generally offer better metabolic stability due to reduced susceptibility to oxidative metabolism .

- Pyrrole (Compound C) vs. pyridazine: Pyrroles may exhibit stronger π-π stacking but lower solubility .

The pyridinylmethyl group in Compound B introduces basicity, which may improve aqueous solubility but could limit blood-brain barrier penetration .

Synthetic Feasibility :

- Compound C’s synthetic yield (35%) and high HPLC purity (98.67%) suggest robust routes for imidazole-containing analogs, which could inform synthesis of the target compound .

Biological Activity

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name: this compound.

Research indicates that this compound exhibits multiple biological activities, primarily through interactions with specific biological targets:

- Dopamine Receptor Modulation : The compound has shown activity as a selective agonist for dopamine receptors, particularly the D3 subtype. This is significant due to the role of D3 receptors in neuroprotection and modulation of mood disorders .

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound demonstrated significant inhibition of cell proliferation and induced morphological changes indicative of apoptosis at concentrations as low as 1 μM .

- Antihypertensive Effects : Similar compounds within the same class have been reported to exhibit antihypertensive effects, indicating potential cardiovascular benefits .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Study 1: Neuroprotection

A study involving animal models demonstrated that compounds similar to the target molecule provided neuroprotection against neurodegenerative conditions induced by MPTP. The findings suggested that D3 receptor activation is crucial for these protective effects .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, the pyridazine core can be functionalized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the imidazole moiety. The piperidine-carboxamide scaffold may be assembled using amide bond formation between activated carboxylic acid derivatives (e.g., acid chlorides) and aryl amines. Post-synthetic purification often employs flash chromatography, followed by characterization via H NMR (e.g., δ 11.55 ppm for NH protons in similar compounds) and LCMS (e.g., ESIMS m/z 392.2 as in ). Purity validation via HPLC (>98%) is critical .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Structural confirmation combines spectroscopic and chromatographic techniques:

- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.44–8.63 ppm in ).

- LCMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns.

- X-ray crystallography : For crystalline derivatives, single-crystal analysis (e.g., as in ) resolves stereochemistry.

- HPLC : Purity >98% ensures minimal impurities interfere with biological assays .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) based on structural analogs ( ). For example:

- Enzyme inhibition : IC determination using fluorogenic substrates.

- Cell viability : MTT or ATP-based assays in relevant cell lines.

- Solubility : Pre-screen in PBS/DMSO mixtures to optimize assay conditions ( highlights solubility challenges in related compounds).

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyridazine-imidazole coupling step?

- Methodological Answer : Apply Design of Experiments (DoE) principles ():

- Variables : Catalyst loading, temperature, solvent polarity.

- Response surface methodology : Identifies optimal conditions with minimal runs.

- Case study : In , KCO in DMF at room temperature achieved 35% yield for a similar coupling; higher yields may require Pd-catalyzed cross-coupling (e.g., ).

Q. What computational strategies support mechanistic studies of this compound’s reactivity?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental data ():

- Reaction path search : Identifies transition states and intermediates.

- Solvent effects : COSMO-RS models predict solvation energy.

- Docking studies : For bioactive derivatives, molecular docking into protein targets (e.g., kinases) validates binding modes .

Q. How should researchers address contradictions in biological activity data across assays?

- Methodological Answer :

- Dose-response validation : Repeat assays with standardized protocols (e.g., ’s use of LCMS-pure compounds).

- Off-target profiling : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects.

- Physicochemical profiling : Measure logP, pKa, and plasma protein binding to explain variability (’s safety data informs solubility limitations).

Q. What advanced techniques resolve stereochemical uncertainties in the piperidine-carboxamide moiety?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using polysaccharide-based columns.

- Vibrational circular dichroism (VCD) : Confirms absolute configuration.

- Crystallography : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) resolves stereochemistry (as in ’s crystallographic reports) .

Q. How can researchers design stability studies under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to pH 1–10 buffers, heat (40–60°C), and light (ICH Q1B guidelines).

- LCMS monitoring : Track degradation products (e.g., hydrolysis of the carboxamide group).

- Accelerated stability : Use Arrhenius modeling to predict shelf-life (’s process control frameworks apply here) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.